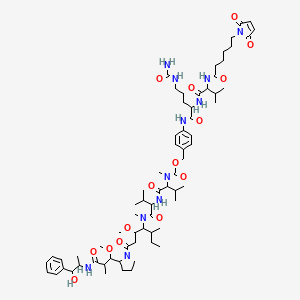

MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E

CAS No.:

Cat. No.: VC17178636

Molecular Formula: C68H105N11O15

Molecular Weight: 1316.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C68H105N11O15 |

|---|---|

| Molecular Weight | 1316.6 g/mol |

| IUPAC Name | [4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90) |

| Standard InChI Key | NLMBVBUNULOTNS-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Introduction

Chemical Composition and Structural Features

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 1,316.6 g/mol |

| Purity | ≥98% |

| Solubility | DMSO, DMF, DCM |

| XLogP3-AA | 4.9 |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 15 |

| Rotatable Bonds | 39 |

| Topological Polar Surface Area | 347 Ų |

Data sourced from PubChem and BPS Bioscience .

Mechanism of Action

ADC Assembly and Targeting

MC-Val-Cit-PAB-MMAE is conjugated to mAbs via maleimide-thiol chemistry, targeting antigens such as CD30 (e.g., brentuximab vedotin) or HER2 . The MC spacer provides optimal distance between the antibody and payload, ensuring steric accessibility for enzymatic cleavage .

Lysosomal Activation

Upon internalization, the ADC traffics to lysosomes, where cathepsin B cleaves the Val-Cit bond, releasing the PAB-MMAE intermediate. Spontaneous 1,6-elimination liberates MMAE, which binds tubulin, inhibits polymerization, and induces G2/M phase arrest and apoptosis .

Synthesis and Characterization

Coupling Methodology

MC-Val-Cit-PAB-MMAE is synthesized by reacting the MC-Val-Cit-PAB linker (26 mg, 0.0352 mmol) with MMAE in dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 24 hours, yielding the construct with 65% efficiency .

Analytical Validation

-

Thin-Layer Chromatography (TLC): Confirms reaction completion via single-spot Rf analysis .

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Identifies the [M+H]⁺ ion at m/z 1,317.8, consistent with theoretical values .

Preclinical and Clinical Research

Cytotoxicity Profiling

In SKBR3 breast cancer cells, MC-Val-Cit-PAB-MMAE exhibits an IC50 of 32 nM, compared to >4,000 nM for the linker alone . The table below summarizes key findings:

Pharmacokinetic Stability

The Val-Cit-PAB linker demonstrates superior serum stability (>90% intact after 72 hours) compared to hydrazone-based linkers, reducing off-target toxicity .

Therapeutic Applications and Future Directions

Approved ADCs

-

Brentuximab Vedotin (Adcetris®): Targets CD30⁺ lymphomas, achieving 75% response rates in refractory Hodgkin’s lymphoma .

-

Enfortumab Vedotin (Padcev®): Treats Nectin-4⁺ urothelial carcinomas, with a 44% objective response rate in phase II trials .

Emerging Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume